molecular formula C17H12ClFN2OS B2876720 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034346-40-0

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2876720
CAS No.: 2034346-40-0
M. Wt: 346.8
InChI Key: ZWKPWTQOZLXSHE-UHFFFAOYSA-N
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Description

  • The thiophene and pyridine rings are introduced through nucleophilic substitution reactions.
  • Specific conditions such as the use of polar aprotic solvents (e.g., dimethylformamide) and catalysts (e.g., triethylamine) are employed to facilitate these reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The thiophene ring can participate in oxidation reactions to form sulfoxides or sulfones, while the pyridine ring can be reduced under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) for pyridine reduction.

Major Products:

  • Substituted benzamides with various functional groups.
  • Oxidized thiophene derivatives.
  • Reduced pyridine derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds through various organic reactions.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
  • Potential applications in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzamide Core:

    • Starting with 2-chloro-4-fluorobenzoic acid, it is converted to the corresponding acid chloride using thionyl chloride.
    • The acid chloride is then reacted with 2-(thiophen-2-yl)pyridin-4-yl)methanamine to form the benzamide core.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is largely dependent on its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the benzamide core can interact with protein kinases, while the thiophene and pyridine rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloro-4-fluoro-N-(pyridin-4-ylmethyl)benzamide: Lacks the thiophene ring, which may reduce its binding affinity and specificity.

    2-Chloro-4-fluoro-N-((2-(thiophen-2-yl)phenyl)methyl)benzamide: Similar structure but with a phenyl ring instead of a pyridine ring, potentially altering its chemical reactivity and biological activity.

Uniqueness:

  • The combination of chloro, fluoro, thiophene, and pyridine rings in 2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide provides a unique set of chemical properties.
  • This compound’s structure allows for diverse chemical modifications and potential applications in various fields, making it a valuable target for research and development.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKPWTQOZLXSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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